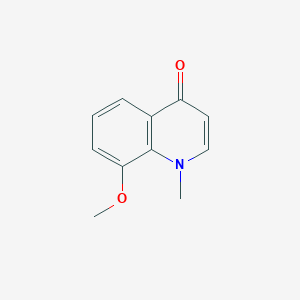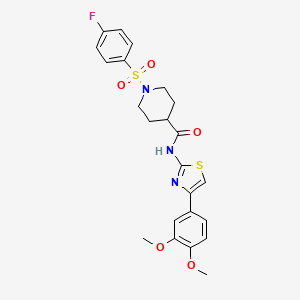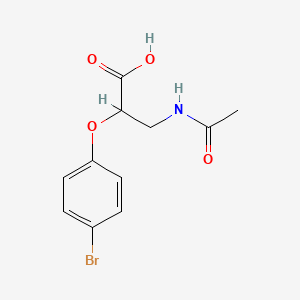
3-Acetamido-2-(4-bromophenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and techniques. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and used as an insect growth regulator, with its structure confirmed using spectroscopic techniques such as FT-IR, NMR, and ESI-MS . Another related compound, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, was synthesized from the azlactone of 5-chlorovanillin . Additionally, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was synthesized as a derivative of danshensu to improve its chemical stability and liposolubility . These methods could potentially be adapted for the synthesis of 3-Acetamido-2-(4-bromophenoxy)propanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques. X-ray crystallography was used to determine the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid , and similar methods could be employed to elucidate the structure of 3-Acetamido-2-(4-bromophenoxy)propanoic acid. The molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate were calculated using density functional theory (DFT) , which is a technique that could also be applied to the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using computational methods. For example, the HOMO-LUMO energies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate were calculated to describe global reactivity descriptors, which are important in explaining the bioactivity of compounds . These computational studies can provide insights into the potential chemical reactions and interactions that 3-Acetamido-2-(4-bromophenoxy)propanoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed information about the molecular conformation and hydrogen bonding within the crystal . Such data can be indicative of the solubility, stability, and reactivity of the compound. The synthesized compounds were also characterized by their spectral data, which can be correlated with the physical and chemical properties of 3-Acetamido-2-(4-bromophenoxy)propanoic acid.
科学的研究の応用
Polymer Science and Material Engineering
Research has explored the use of phenolic compounds as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation, offering alternatives to traditional phenol-based approaches. This method has implications for developing materials with tailored thermal and thermo-mechanical properties suitable for a wide range of applications, suggesting potential pathways for utilizing "3-Acetamido-2-(4-bromophenoxy)propanoic acid" in material science and engineering (Acerina Trejo-Machin et al., 2017).
Enzymatic Synthesis
The enzymatic kinetic resolution offers a method for synthesizing enantiomerically enriched compounds, which are crucial in drug development and synthesis. For instance, the use of lipase B from Candida antarctica has demonstrated high efficiency in resolving building blocks for β-blockers, indicating the potential for enzymatic methods in the synthesis and study of "3-Acetamido-2-(4-bromophenoxy)propanoic acid" derivatives (Ingvild T. Lund et al., 2016).
Antimicrobial Research
The synthesis and evaluation of antimicrobial properties of new compounds, including those derived from bromo-phenoxy derivatives, underline the significance of structural modification in enhancing antimicrobial efficacy. This research trajectory supports the exploration of "3-Acetamido-2-(4-bromophenoxy)propanoic acid" in antimicrobial applications (N. Fuloria et al., 2014).
Analytical Chemistry
The development of sensitive and specific assays, such as enzyme-linked immunosorbent assays (ELISAs), for detecting various compounds in complex matrices, demonstrates the critical role of chemical derivatives in enhancing analytical methodologies. These advancements could inform techniques for detecting and studying "3-Acetamido-2-(4-bromophenoxy)propanoic acid" in various settings (Shu Pu et al., 2021).
特性
IUPAC Name |
3-acetamido-2-(4-bromophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-7(14)13-6-10(11(15)16)17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQWLLUIHRCCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C(=O)O)OC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-2-(4-bromophenoxy)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

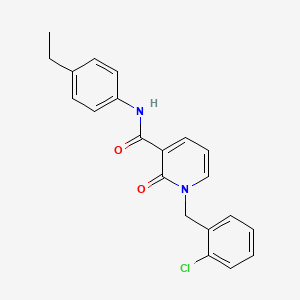
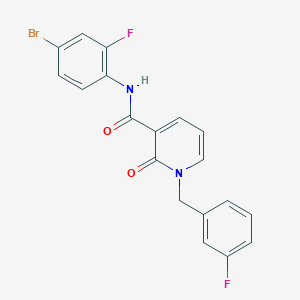
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)
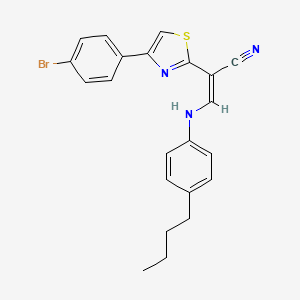

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)
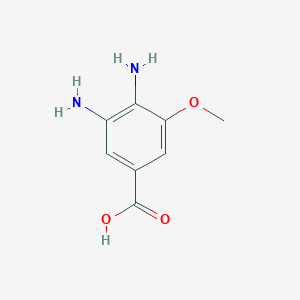
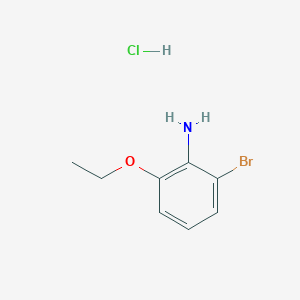
![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)
![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)
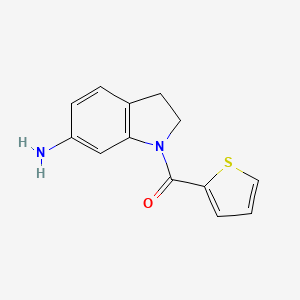
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)
